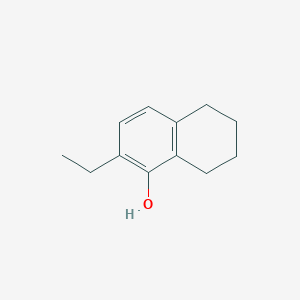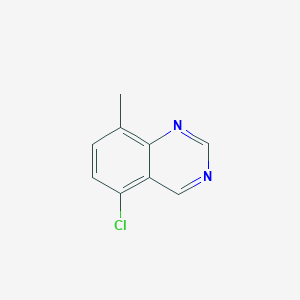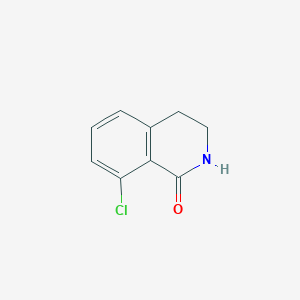
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene that have been partially hydrogenated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-ethyl-1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
2-Ethyl-1-naphthol+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation reactors with efficient catalysts ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can be performed using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-one
Reduction: this compound (if starting from a ketone)
Substitution: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-yl halides
Applications De Recherche Scientifique
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydronaphthalenes and may confer specific properties that are advantageous in certain applications.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h7-8,13H,2-6H2,1H3 |
Clé InChI |
CZDKTPNLYRZSOY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(CCCC2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)





![9-Methylfuro[3,2-F]quinoline](/img/structure/B11910394.png)



![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)

